molecular formula C15H11NO3 B2631906 2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione CAS No. 95594-17-5

2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No. B2631906
CAS RN: 95594-17-5
M. Wt: 253.257
InChI Key: UPGQYLVMPYAFQI-UHFFFAOYSA-N
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Description

2-Phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione, commonly known as PBOD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PBOD is a member of the benzoxazepine family and is a bicyclic lactam with a phenyl group attached to the nitrogen atom.

Scientific Research Applications

Synthesis of Pharmaceutically Derivatives

A tandem transformation of C-N coupling/C-H carbonylation has been developed for the synthesis of benzo-1,4-oxazepine pharmaceutically derivatives . This reaction was accomplished by various phenylamine with ally halides under carbon dioxide atmosphere .

Antidepressant Applications

The heterocycle benzoxazepines, which include the compound , are privileged scaffolds in natural biologically products and pharmaceutical chemistry . For example, Sintamilv, a benzoxazepine, is an efficient antidepressant .

Anti-HIV Applications

Benzoxazepines have shown anti-HIV activity . This suggests that the compound “2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione” could potentially be used in the development of anti-HIV drugs .

Anti-Tumor Applications

Benzoxazepines have shown anti-tumor activity . This suggests that the compound “2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione” could potentially be used in the development of anti-tumor drugs .

Tranquilizing Activities

Benzoxazepines have shown tranquilizing activities . This suggests that the compound “2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione” could potentially be used in the development of tranquilizers .

Asymmetric Synthesis

Novel chiral 4,1-benzoxazepine-2,5-diones have been unusually synthesized in a single step by exploiting the chiral pool methodology . Substituted anthranilic acids afford N-acylanthranilic acids and (3R)-3-alkyl-4,1-benzoxazepines-2,5-dione upon coupling with α-chloroacids or α-bromoacids, respectively .

properties

IUPAC Name

2-phenyl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-11-8-4-5-9-12(11)19-13(15(18)16-14)10-6-2-1-3-7-10/h1-9,13H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGQYLVMPYAFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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